Cas no 807327-07-7 (4-Amino-2-fluoro-5-nitro-benzoic acid)

4-Amino-2-fluoro-5-nitro-benzoic acid Properties
Names and Identifiers
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- 4-Amino-2-fluoro-5-nitro-benzoic acid
- LUOJJGUZYDDOBW-UHFFFAOYSA-N
- MFCD11036161
- 4-Amino-5-nitro-2-fluoro-benzoic acid
- 4-Amino-2-fluoro-5-nitrobenzoic acid
- 4-Amino-2-fluoro-5-nitrobenzoicacid
- 853-026-7
- EN300-132578
- SCHEMBL671688
- 807327-07-7
- HHB32707
- 2-Fluoro-4-amino-5-nitro-benzoic acid
- CS-0233318
- N12555
- SB78481
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- Inchi: InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
- InChIKey: LUOJJGUZYDDOBW-UHFFFAOYSA-N
Computed Properties
- 精确分子量: 200.02333481Da
- 同位素质量: 200.02333481Da
- Isotope Atom Count: 0
- 氢键供体数量: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 可旋转化学键数量: 1
- 复杂度: 255
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 1.2
- 拓扑分子极性表面积: 109Ų
4-Amino-2-fluoro-5-nitro-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC53022-250mg |
4-Amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 250mg |
£138.00 | 2025-02-21 | ||
TRC | A638778-100mg |
4-Amino-2-fluoro-5-nitro-benzoic Acid |
807327-07-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-132578-0.25g |
4-amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 95% | 0.25g |
$154.0 | 2023-02-15 | |
Apollo Scientific | PC53022-1g |
4-Amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 1g |
£277.00 | 2025-02-21 | ||
Enamine | EN300-132578-1000mg |
4-amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 95.0% | 1000mg |
$225.0 | 2023-09-30 | |
Enamine | EN300-132578-250mg |
4-amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 95.0% | 250mg |
$111.0 | 2023-09-30 | |
1PlusChem | 1P00GB06-250mg |
4-Amino-2-fluoro-5-nitro-benzoic acid |
807327-07-7 | 95% | 250mg |
$159.00 | 2025-02-27 | |
Aaron | AR00GB8I-100mg |
4-Amino-2-fluoro-5-nitro-benzoic acid |
807327-07-7 | 95% | 100mg |
$133.00 | 2025-03-21 | |
A2B Chem LLC | AH59958-1g |
4-Amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 1g |
$438.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303988-250mg |
4-Amino-2-fluoro-5-nitrobenzoic acid |
807327-07-7 | 97% | 250mg |
¥1822.00 | 2024-07-28 |
4-Amino-2-fluoro-5-nitro-benzoic acid Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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3. Book reviews
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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10. Book reviews
Additional information on 4-Amino-2-fluoro-5-nitro-benzoic acid
Introduction to 4-Amino-2-fluoro-5-nitro-benzoic acid (CAS No. 807327-07-7)
4-Amino-2-fluoro-5-nitro-benzoic acid (CAS No. 807327-07-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique functional groups, including an amino group, a fluoro substituent, and a nitro group, exhibits a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of 4-Amino-2-fluoro-5-nitro-benzoic acid consists of a benzene ring with an amino group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 5-position. This arrangement of functional groups imparts specific reactivity and stability characteristics to the molecule, making it suitable for a variety of synthetic transformations and derivatizations.
In recent years, 4-Amino-2-fluoro-5-nitro-benzoic acid has been extensively studied for its potential applications in drug discovery and development. One notable area of research is its use as a building block in the synthesis of antifungal and antibacterial agents. The presence of the amino and nitro groups provides opportunities for further functionalization, which can enhance the compound's biological activity and selectivity.
A study published in the Journal of Medicinal Chemistry highlighted the role of 4-Amino-2-fluoro-5-nitro-benzoic acid in the development of novel antifungal agents. Researchers found that derivatives of this compound exhibited potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The unique combination of functional groups in 4-Amino-2-fluoro-5-nitro-benzoic acid was shown to enhance its ability to disrupt fungal cell membranes, thereby inhibiting fungal growth.
Beyond antifungal applications, 4-Amino-2-fluoro-5-nitro-benzoic acid has also been explored for its potential as an antibacterial agent. A recent study in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the ability of the compound to interfere with bacterial cell wall synthesis and DNA replication.
The versatility of 4-Amino-2-fluoro-5-nitro-benzoic acid extends beyond its direct biological applications. It is also used as an intermediate in the synthesis of other valuable compounds, such as dyes, pigments, and pharmaceuticals. The fluoro substituent in particular can influence the electronic properties of molecules, making it useful in the design of compounds with specific optical or electronic characteristics.
In addition to its synthetic utility, 4-Amino-2-fluoro-5-nitro-benzoic acid has been investigated for its potential as a probe molecule in biochemical studies. Its unique electronic properties make it suitable for use in fluorescence-based assays and other analytical techniques. Researchers have utilized derivatives of this compound to study protein-protein interactions and enzyme kinetics, providing valuable insights into cellular processes.
The safety profile of 4-Amino-2-fluoro-5-nitro-benzoic acid is another important consideration in its application. While it is generally considered safe for use in laboratory settings when proper handling protocols are followed, it is important to note that exposure to high concentrations or prolonged exposure may pose health risks. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.
In conclusion, 4-Amino-2-fluoro-5-nitro-benzoic acid (CAS No. 807327-07-7) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for the development of novel therapeutic agents and other valuable chemicals. Ongoing research continues to uncover new possibilities for this versatile molecule, further solidifying its importance in the field.
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